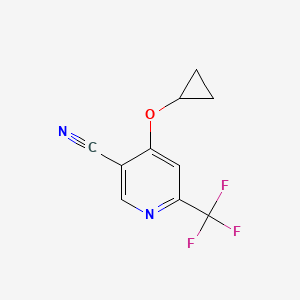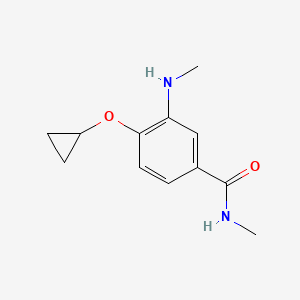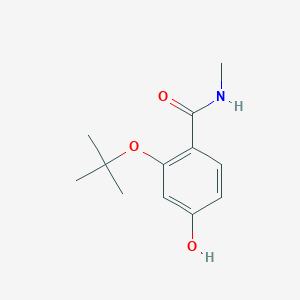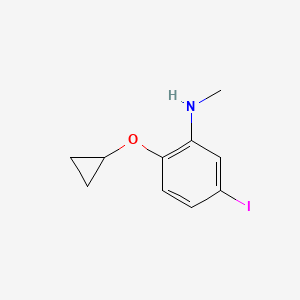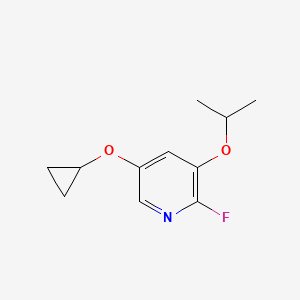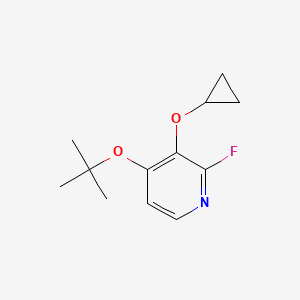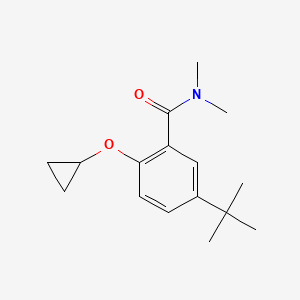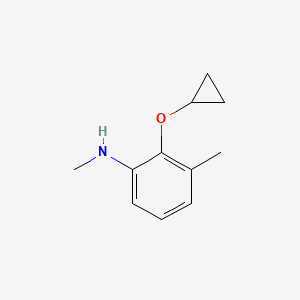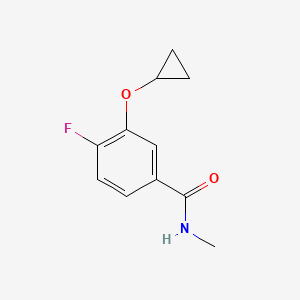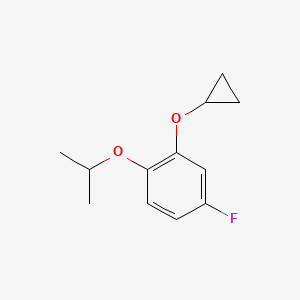
2-Cyclopropoxy-4-fluoro-1-isopropoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-4-fluoro-1-isopropoxybenzene is an organic compound with the molecular formula C12H15FO2 and a molecular weight of 210.24 g/mol . This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a benzene ring, along with a fluorine atom. It is primarily used in research and development settings, particularly in the field of organic chemistry.
Vorbereitungsmethoden
The synthesis of 2-Cyclopropoxy-4-fluoro-1-isopropoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-1-isopropoxybenzene and cyclopropyl alcohol.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable base such as potassium carbonate or sodium hydride.
Coupling Reaction: The key step involves the coupling of 4-fluoro-1-isopropoxybenzene with cyclopropyl alcohol using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
2-Cyclopropoxy-4-fluoro-1-isopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The benzene ring can undergo reduction reactions to form cyclohexane derivatives.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-4-fluoro-1-isopropoxybenzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers explore its potential as a building block for the development of new pharmaceuticals.
Material Science: It is investigated for its potential use in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-4-fluoro-1-isopropoxybenzene is not well-studied, as it is primarily used as an intermediate in organic synthesis. its reactivity can be attributed to the presence of electron-donating and electron-withdrawing groups on the benzene ring, which influence its chemical behavior.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Cyclopropoxy-4-fluoro-1-isopropoxybenzene include:
2-Cyclopropoxy-1-fluoro-4-isopropoxybenzene: This compound has a similar structure but with different positions of the substituents on the benzene ring.
4-Fluoro-1-isopropoxybenzene: Lacks the cyclopropoxy group, making it less complex.
Eigenschaften
Molekularformel |
C12H15FO2 |
|---|---|
Molekulargewicht |
210.24 g/mol |
IUPAC-Name |
2-cyclopropyloxy-4-fluoro-1-propan-2-yloxybenzene |
InChI |
InChI=1S/C12H15FO2/c1-8(2)14-11-6-3-9(13)7-12(11)15-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3 |
InChI-Schlüssel |
HDDUWQGTZHTHIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=C1)F)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


